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Compound of Interest

Compound Name: Xylose-2-13C

Cat. No.: B12397748

Get Quote

For Metabolic Flux Analysis & Structural Glycomics
Part 1: Core Directive & Scientific Rationale
The Strategic Value of Xylose-2-13C In metabolic engineering and drug development, Xylose-
2-13C is not merely a labeled sugar; it is a precision probe for the Non-Oxidative Pentose

Phosphate Pathway (PPP). Unlike [U-13C] glucose, which scrambles carbon universally, the

C2 label of xylose provides a distinct magnetic signature that survives specific

isomerase/epimerase transformations.

Why This Protocol? Standard NMR protocols often fail with 13C-labeled sugars due to

mutarotation (tautomeric equilibrium) and relaxation dynamics. A standard 1D 13C scan can

yield non-quantitative results if the relaxation delay (

) is insufficient for the non-protonated anomeric carbons (though C2 is protonated, its relaxation
environment changes with tautomerism).

This guide presents a Self-Validating Protocol:

Tautomeric Locking: Uses specific solvent conditions to stabilize or account for
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ratios.

qNMR Integration: Uses 1H-13C satellite signals for quantification, eliminating the need for

external calibration curves.

Flux Logic: Traces the C2 label into specific downstream metabolites (e.g., GAP-2-13C vs.

F6P-1-13C).

Part 2: Sample Preparation (The "Zero-Artifact" Method)
Objective: Prepare a sample that is chemically stable, pH-balanced, and referenced for

absolute chemical shift accuracy.

Materials
Tracer: D-Xylose-2-13C (99% enrichment).

Solvent: D2O (99.9% D) + 0.05% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Note: Avoid TMS in aqueous samples due to solubility issues.

Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in D2O. Crucial for maintaining

chemical shift consistency of ionizable metabolites.

Tubes: 5mm High-Precision NMR tubes (Wilmad 535-PP or equivalent).

Step-by-Step Protocol
Lyophilization (For Biological Extracts):

Flash-freeze cell lysate in liquid nitrogen.[1]

Lyophilize to complete dryness (>12 hours) to remove H2O. Residual water suppresses

the sugar signals in the 3.0–4.0 ppm region.

Reconstitution:

Dissolve the dried extract (or pure standard) in 600 µL of Deuterated Phosphate Buffer.

Target Concentration: >2 mM Xylose for 1D 13C; >100 µM for 1H-13C HSQC.
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Equilibration (The Mutarotation Check):

Critical Step: Freshly dissolved xylose undergoes mutarotation.

Allow sample to sit at room temperature (25°C) for 4 hours prior to acquisition.

Validation: The equilibrium ratio in D2O should stabilize at approx. 35%

-pyranose : 65%

-pyranose.

Shimming:

Insert sample.[1][2][3][4][5] Perform automated gradient shimming (TopShim).

Manual Check: Line width of the DSS signal (0.00 ppm) must be

Hz.

Part 3: Acquisition Parameters
Experiment A: Quantitative 1D 1H NMR (with 13C decoupling)
Purpose: To quantify total xylose and calculate fractional enrichment using satellite peaks.

Pulse Sequence:zg30 (or zgcppr if water suppression is needed).

Relaxation Delay (D1): 5.0 s (Ensures fully relaxed quantitative signals).

Spectral Width: 12 ppm (-2 to 10 ppm).

Scans (NS): 64.

Acquisition Time (AQ): 4.0 s.

13C Decoupling:OFF (Critical: We need the satellites visible).

Experiment B: 1D 13C{1H} (Proton-Decoupled Carbon)
Purpose: Direct observation of the C2 label enhancement.
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Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): 2.0 s (C2 is protonated, relaxes faster than quaternary C).

Spectral Width: 240 ppm.

O1P (Center): 75 ppm (Centered on sugar region).

Scans (NS): 256–1024 (Dependent on concentration).

Experiment C: 2D 1H-13C HSQC (Multiplicity-Edited)
Purpose: To resolve overlapping metabolite signals in complex lysates.

Pulse Sequence:hsqcedetgpsisp2.3.

TD (F2/F1): 2048 / 256.

NS: 8–16.

CNST2 (J-coupling): 145 Hz (Average 1J_CH for carbohydrates).

Part 4: Data Analysis & Interpretation[1][3][6][7]
1. Tautomeric Fingerprinting
D-Xylose exists in solution as a mixture. You must integrate all forms to quantify the total pool.

Table 1: Chemical Shift Reference for D-Xylose (in D2O, Ref DSS = 0 ppm)
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Carbon Position
-Xylopyranose (

ppm)

-Xylopyranose (

ppm)

Signal
Characteristics

C1 (Anomeric) 92.9 97.3

Doublet (due to C2

coupling in labeled

sample)

C2 (Labeled) 72.2 74.8
Huge Singlet

(enriched)

C3 73.6 76.4
Doublet (J_C2-C3

coupling)

C4 70.0 69.6 -

C5 61.6 65.8
CH2 (Negative in

DEPT-135)

Note: In a 100% labeled Xylose-2-13C sample, C1 and C3 will appear as doublets in the 13C

spectrum due to coupling to the enriched C2 (

Hz).

2. Calculation of 13C Enrichment (The Satellite Method)
In the 1H spectrum, the proton attached to C2 (H2) will show "satellite" peaks caused by the

coupling (

Hz).

H2

-xylose shift: ~3.2 ppm (dd).

H2

-xylose shift: ~3.5 ppm (dd).
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Protocol: Integrate the central peak (12C-H) and the two satellite peaks (13C-H) spaced ~72

Hz on either side.

Part 5: Metabolic Flux Visualization
Scenario: Xylose-2-13C is fed to a cell culture.

Pathway 1 (Phosphoketolase): Cleaves X5P. Label fate differs.

Pathway 2 (Pentose Phosphate Pathway - PPP): Xylose

Xylulose

Xylulose-5P.

Transketolase: Transfers C1-C2 unit.

Outcome: The C2 label of Xylose becomes C2 of Fructose-6-P (via GAP recycling).

Graphviz Diagram: Xylose-2-13C Fate
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Label Tracking

Xylose-2-13C (Extracellular)

Xylose-2-13C (Intracellular)

Transport

Xylulose-2-13C

Xylose Isomerase (XI)

Xylulose-5P (C2-Labeled)

Xylulokinase (XK)

Glyceraldehyde-3P

Transketolase (TK) 
(C1-C2 transfer)

Sedoheptulose-7P

Transaldolase (TA)

Ribose-5P

Fructose-6P (C2-Labeled)

Gluconeogenesis / 
Recycling TK Reaction 2

Glucose-6P (Recycled) Red/Yellow: Primary Label Position
Green: Recycled Label Position

Click to download full resolution via product page

Caption: Metabolic fate of the C2-label from Xylose. The label propagates through the Non-

Oxidative PPP, eventually labeling the C2 position of Fructose-6-Phosphate if recycled.
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Part 6: Troubleshooting & Quality Control
Issue Diagnosis Solution

Split Peaks at C2

J-coupling from adjacent 13C

(if uniformly labeled) or 1H (if

undecoupled).

Use 1H-decoupled 13C pulse

sequence (zgpg30). If sample

is U-13C, C2 will be a doublet

of doublets (

Hz,

Hz).

Missing Anomeric Signal
Saturation transfer or

relaxation issues.

Increase D1 to 5s. Ensure

water suppression is not hitting

the anomeric proton (~5.2

ppm).

pH Drift
Chemical shifts shifting

between samples.

Use 100 mM Phosphate buffer.

Check pH after dissolving the

extract.

Low Sensitivity Sample too dilute.

Use a CryoProbe if available.

For room temp probes, use

Shigemi tubes to concentrate

the signal into the active coil

volume.

Part 7: References
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Disclaimer: This protocol is optimized for Bruker Avance III/Neo consoles running TopSpin

3.6/4.x. Parameters may require adjustment for Varian/Agilent or JEOL systems. Always

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://fa.oregonstate.edu/sites/fa.oregonstate.edu/files/13c_nmr_chemical_shifts.pdf
https://www.researchgate.net/publication/222345678_13C-nmr_spectra_of_xylo-oligosaccharides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


consult your local facility manager regarding probe limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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